molecular formula C16H21NO B3291826 N-Desmethyl Dextrorphan-d3 CAS No. 873691-34-0

N-Desmethyl Dextrorphan-d3

Cat. No. B3291826
CAS RN: 873691-34-0
M. Wt: 246.36 g/mol
InChI Key: IYNWSQDZXMGGGI-IKZWUOANSA-N
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Description

N-Desmethyl Dextrorphan-d3, also known as Nordextrorphan-d3, is a derivative of Dextrorphan . Dextrorphan is a psychoactive drug of the morphinan class which acts as an antitussive or cough suppressant and in high doses a dissociative hallucinogen . N-Desmethyl Dextrorphan-d3 is produced by O-demethylation of dextromethorphan by CYP2D6 .


Synthesis Analysis

The synthesis of deuterated dextromethorphan and dextrorphan was achieved via the N-desmethyl-dextromethorphan intermediate for pharmacokinetic study . N-Nordextromethorphan is an intermediate in the synthesis of Dextrorphan-d3 Tartrate Salt .


Molecular Structure Analysis

The molecular formula of N-Desmethyl Dextrorphan-d3 is C16H18D3NO . Its molecular weight is 246.36300 and its exact mass is 246.18100 .


Chemical Reactions Analysis

A clinical pharmacokinetic drug-drug interaction study was performed between dextromethorphan and emvododstat, a potent anti-SARS-CoV-2 dihydroorotate dehydrogenase inhibitor . The study investigated potential drug-drug interactions by measuring plasma dextromethorphan and metabolite (dextrorphan) concentrations before and after emvododstat administration .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Desmethyl Dextrorphan-d3 are not fully available. The molecular formula is C16H18D3NO and the molecular weight is 246.36300 . The exact mass is 246.18100, the PSA is 32.26000, and the LogP is 3.06700 .

Safety and Hazards

The safety data sheet for Dextrorphan-d3, a related compound, indicates that it is harmful if swallowed . It is recommended to wash hands thoroughly after handling and to seek medical advice if exposed or concerned . No severe or serious drug-related treatment emergent adverse effects (TEAEs) were reported in a clinical pharmacokinetic drug-drug interaction study .

Future Directions

N-Desmethyl Dextrorphan-d3 is used as an analytical standard and reference material for research purposes . It is used in studies to determine the pharmacokinetics and metabolism of Dextrorphan, as well as to develop accurate analytical methods for detecting and quantifying the compound in biological samples . It is also used in the development of new drugs that target the NMDA receptor system, which is involved in regulating pain, mood, learning, and memory .

properties

IUPAC Name

3,5,6-trideuterio-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,7-8-17-15)14(11)10-12/h4-5,10,13,15,17-18H,1-3,6-9H2/i4D,5D,10D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNWSQDZXMGGGI-IKZWUOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1CC3C4C2(CCCC4)CCN3)[2H])O)[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675806
Record name (1,2,4-~2~H_3_)Morphinan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217855-99-6, 873691-34-0
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217855-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,2,4-~2~H_3_)Morphinan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desmethyl Dextrorphan-d3
Reactant of Route 2
N-Desmethyl Dextrorphan-d3
Reactant of Route 3
N-Desmethyl Dextrorphan-d3
Reactant of Route 4
N-Desmethyl Dextrorphan-d3
Reactant of Route 5
N-Desmethyl Dextrorphan-d3
Reactant of Route 6
N-Desmethyl Dextrorphan-d3

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